![molecular formula C18H18Cl2O3 B6339608 2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171923-70-8](/img/structure/B6339608.png)
2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester
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Overview
Description
2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester (DCPMB) is a synthetic compound that is used in a variety of scientific research applications, including biochemical and physiological research. DCPMB is a derivative of benzoic acid, and is composed of a six-carbon ring with two chlorine atoms at the third and fourth positions. It is a white, crystalline solid with a melting point of 107.5 °C.
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura (SM) coupling reaction is a pivotal method in organic chemistry for forming carbon-carbon bondsMFCD12546690 can be utilized as a boron reagent in this process, which is known for its mild conditions and functional group tolerance . The compound’s structure could potentially be modified to enhance its reactivity and stability as a boron reagent, making it valuable for creating complex organic molecules.
Benzylic Position Reactions
Reactions at the benzylic position are significant in synthetic chemistryMFCD12546690 possesses a benzylic position that could undergo various transformations, such as free radical bromination or nucleophilic substitution . This makes it a versatile starting material for synthesizing a wide range of derivatives with potential applications in pharmaceuticals and materials science.
Solid Phase Synthesis
MFCD12546690: may be used in solid phase synthesis, particularly in the parallel synthesis of complex molecules. Its structure could facilitate the selective alkylation of amides, leading to the generation of diverse compound libraries . This application is crucial for high-throughput screening in drug discovery.
Biological Activity
Compounds with structures similar to MFCD12546690 have been studied for their biological activities. Indole derivatives, for instance, exhibit properties that are beneficial in treating various disorders, including cancer and microbial infections . The dichlorophenyl group in MFCD12546690 could be explored for similar bioactive properties.
Mechanism of Action
Mode of Action
It’s known that the compound is involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the interaction of the compound with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which MFCD12546690 participates, is a key biochemical pathway . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of MFCD12546690’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is a key step in the synthesis of various organic compounds . .
Action Environment
The action of MFCD12546690 is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound participates, is known to be exceptionally mild and functional group tolerant . It also requires a relatively stable, readily prepared, and generally environmentally benign organoboron reagent
properties
IUPAC Name |
methyl 2-[3-(3,4-dichlorophenyl)propyl]-6-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2O3/c1-22-16-8-4-7-13(17(16)18(21)23-2)6-3-5-12-9-10-14(19)15(20)11-12/h4,7-11H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMYUEDWLPWCAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester |
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